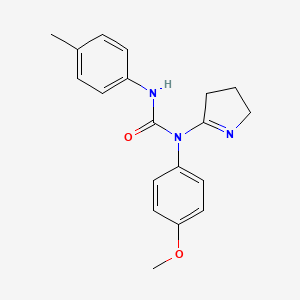

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea

説明

The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea” is a urea derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl moiety and two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenyl group. The urea core (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems. The 4-methoxy substitution on the phenyl ring introduces electron-donating properties, while the 4-methyl group contributes steric bulk and lipophilicity. The dihydro-pyrrole ring may enhance conformational flexibility or participate in secondary interactions.

特性

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-5-7-15(8-6-14)21-19(23)22(18-4-3-13-20-18)16-9-11-17(24-2)12-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGYVZBTPJWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of Aromatic Rings: The aromatic rings can be introduced via nucleophilic substitution reactions.

Formation of the Urea Group: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

化学反応の分析

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea depends on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.

Pathway Modulation: Affecting intracellular pathways to alter cellular functions.

類似化合物との比較

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) with substitutions on aromatic rings (A and B) exhibit notable structure-activity relationships (SAR):

- Electronegative substituents (e.g., halogens) at the para position of rings A/B correlate with higher potency. For example:

- Methoxy groups at the para position reduce potency (e.g., 2p with 4-methoxy on both rings: IC50 = 70.79 μM) .

Implication for Target Compound : The 4-methoxy and 4-methyl groups in the target compound may result in lower potency compared to halogenated analogues, as seen in chalcones. However, the urea core could alter binding interactions compared to the chalcone ketone moiety.

Piperazine/Urea-Based Compounds

- 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine (): Shares 4-methoxyphenyl and 4-methylphenyl substituents but lacks the urea group. Synthesized with 99% purity, suggesting feasibility of incorporating these substituents .

Conformational and Crystallographic Considerations

- Chalcone Dihedral Angles (): Substituted chalcones exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and binding .

- Target Compound : The dihydro-pyrrole ring may introduce torsional constraints, reducing planarity compared to chalcones. This could affect interactions with flat binding pockets.

Activity Trends and Hypotheses

Hypotheses :

The target compound’s methoxy and methyl groups may reduce potency compared to halogenated chalcones but improve metabolic stability.

The urea core could enhance selectivity for urea-sensitive targets (e.g., kinases, proteases).

生物活性

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C20H23N3O2

- Molecular Weight: 337.42 g/mol

- CAS Number: 905778-39-4

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions using appropriate precursors.

- Attachment of Aromatic Rings: Nucleophilic substitution reactions are commonly used to introduce methoxy and methyl groups onto the aromatic rings.

- Formation of the Urea Linkage: This is accomplished by reacting an amine with an isocyanate or carbamoyl chloride under controlled conditions.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, preventing their activity.

- Receptor Interaction: It could modulate signaling pathways by interacting with cell surface receptors.

- Pathway Modulation: The compound may affect intracellular pathways, influencing various cellular processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- A series of derivatives related to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values indicating effective inhibition .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| This compound | HCT116 | 3.90 ± 0.33 |

| Sorafenib | HCT116 | 2.25 ± 0.71 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition Studies

In addition to its anticancer potential, this compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。